![molecular formula C8H14ClF2N B2937428 8,8-Difluoro-6-azaspiro[3.5]nonane;hydrochloride CAS No. 2287274-90-0](/img/structure/B2937428.png)

8,8-Difluoro-6-azaspiro[3.5]nonane;hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

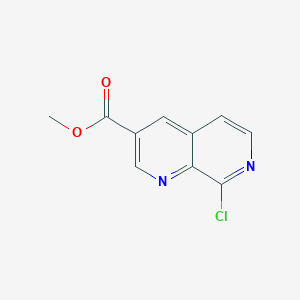

8,8-Difluoro-6-azaspiro[3.5]nonane hydrochloride is a chemical compound with the molecular formula C8H14ClF2N . It is a powder at room temperature .

Molecular Structure Analysis

The InChI code for 8,8-Difluoro-6-azaspiro[3.5]nonane hydrochloride is1S/C8H13F2N.ClH/c9-8(10)4-5-11-6-7(8)2-1-3-7;/h11H,1-6H2;1H . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and bonds. Physical And Chemical Properties Analysis

The molecular weight of 8,8-Difluoro-6-azaspiro[3.5]nonane hydrochloride is 197.66 . It is a powder at room temperature .Aplicaciones Científicas De Investigación

Synthesis and CLOGP Correlation of Imidooxy Anticonvulsants

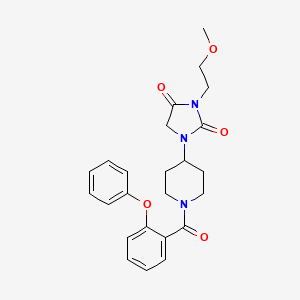

This study delves into the anticonvulsant activities of N-(benzyloxy)-2-azaspiro[4.4]nonane-1,3-dione analogs, which exhibit significant anti-electroshock seizure (MES) activity. Employing Topliss structure activity and Craig plot analytical approaches, along with semiempirical methods and CLOG P analysis, the research identifies several substituted benzyloxy compounds with notable activity. X-ray crystal analysis further compares the active compounds against inactive counterparts to elucidate structural differences influencing anticonvulsant properties (Farrar et al., 1993).

BMY 7378: Selectivity Towards Alpha 1D-Adrenoceptor

BMY 7378, known for its 5-HT1A receptor partial agonism, demonstrates selectivity for the alpha 1D-adrenoceptor subtype. The study employs competition assays to establish its affinity across different adrenoceptor subtypes, highlighting its potential for targeted receptor modulation (Goetz et al., 1995).

Diversity-Oriented Synthesis of Azaspirocycles

The research introduces a multicomponent condensation approach for creating omega-unsaturated dicyclopropylmethylamines, leading to the synthesis of various heterocyclic azaspirocycles. These compounds, including 5-azaspiro[2.4]heptanes, 5-azaspiro[2.5]octanes, and 5-azaspiro[2.6]nonanes, hold significant potential for drug discovery due to their complex and functionally diverse structures (Wipf et al., 2004).

Copper-Catalyzed Intramolecular Trifluoromethylation

This study explores the copper-catalyzed trifluoromethylation of N-benzylacrylamides, coupled with dearomatization, to construct trifluoromethylated 2-azaspiro[4.5]decanes. The process yields compounds with adjacent quaternary stereocenters, demonstrating a significant advancement in the synthesis of complex spirocyclic structures (Han et al., 2014).

Induction of Non-Specific Suppressor Cells by Azaspirane

SK&F 105685, an azaspirane compound, exhibits therapeutic activity in rat models of autoimmune disease by inducing non-specific suppressor cells. This study provides insights into the immunomodulatory effects of azaspirane derivatives, contributing to a deeper understanding of their potential therapeutic applications (Badger et al., 1990).

Safety and Hazards

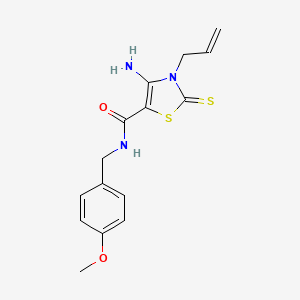

The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with this compound include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .

Propiedades

IUPAC Name |

8,8-difluoro-6-azaspiro[3.5]nonane;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13F2N.ClH/c9-8(10)4-7(2-1-3-7)5-11-6-8;/h11H,1-6H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVXAUYLDNACPLA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(C1)CC(CNC2)(F)F.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14ClF2N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8,8-Difluoro-6-azaspiro[3.5]nonane;hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(4-Chlorophenyl)-5-{1-[(4-propylphenyl)sulfonyl]pyrrolidin-2-yl}-1,2,4-oxadiazole](/img/no-structure.png)

![1-(2-Chloropyridine-3-carbonyl)-4-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]piperazine](/img/structure/B2937349.png)

![1-[3-(1,3-Benzodioxol-5-yl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2937353.png)

![N-([2,4'-bipyridin]-4-ylmethyl)tetrahydrofuran-3-carboxamide](/img/structure/B2937355.png)

![2-(7,9-dimethyl-4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)-N-(3-ethylphenyl)acetamide](/img/structure/B2937356.png)

![3-(4-Methoxyphenyl)-1-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl]quinazoline-2,4-dione](/img/structure/B2937358.png)

![Lithium;2-(6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-3-yl)acetate](/img/structure/B2937360.png)

![4-[4-(3,4-Dimethylphenyl)phthalazin-1-yl]oxy-3-methoxybenzaldehyde](/img/structure/B2937364.png)

![5-(4-methoxyphenyl)-1-(4-methylbenzyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B2937365.png)

![6,6-Difluoro-2-[(2-methylpropan-2-yl)oxycarbonyl]-1,3,4,5,7,7a-hexahydroisoindole-3a-carboxylic acid](/img/structure/B2937366.png)

![4-bromo-1-({1-[4-(trifluoromethyl)benzoyl]azetidin-3-yl}methyl)-1H-pyrazole](/img/structure/B2937367.png)